molecular formula C10H14N2O B051975 2-(dimethylamino)-N-phenylacetamide CAS No. 35508-96-4

2-(dimethylamino)-N-phenylacetamide

Cat. No. B051975
CAS No.: 35508-96-4
M. Wt: 178.23 g/mol
InChI Key: LZDQPXAJNKGROO-UHFFFAOYSA-N
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Patent
US06362197B1

Procedure details

A mixture of chloroacetanilide (10.0 g, 59 mmol) in dimethylamine, 40% wt in water (100 ml) was refluxed for 4 hours. The cooled reaction mixture was partitioned between dichloromethane (100 ml) and 1M NaOH aqueous solution (100 ml). The aqueous layer was extracted twice more with dichloromethane (2×100 ml), the combined organic layers were concentrated in vacuo to a volume of approximately 100 ml and washed with water (2×100 ml) in order to remove the remaining dimethylamine. The organic layer was collected, dried over sodium sulfate and the solvent evaporated in vacuo to provide 10.2 g (97% yield) of the pure dimethylaminoacetanilide. 1H NMR (CDCl3, 200 MHz) δ: 9.1 (br. s, NH, 1H), 7.6-7.0 (m, Ar, 5H) 3.1 (s, CH2, 2H), 2.4 (s CH3, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[CH3:12][NH:13][CH3:14]>O>[CH3:12][N:13]([CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4])[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane (100 ml) and 1M NaOH aqueous solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with dichloromethane (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo to a volume of approximately 100 ml
WASH
Type
WASH
Details
washed with water (2×100 ml) in order
CUSTOM
Type
CUSTOM
Details
to remove the remaining dimethylamine
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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